1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

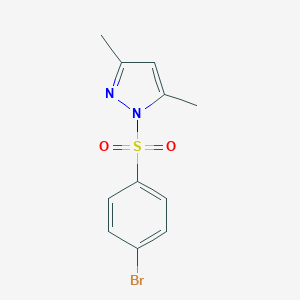

1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromophenyl group and a sulfonyl group attached to the pyrazole ring, making it a versatile molecule in organic synthesis and medicinal chemistry .

准备方法

The synthesis of 1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole typically involves the following steps:

Cycloaddition Reaction: A common method for synthesizing pyrazoles is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.

Condensation and Oxidation: Another approach involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation using bromine or a more benign protocol involving heating in DMSO under oxygen.

Dehydrogenative Coupling: A combination of Ru3(CO)12 and a NHC-diphosphine ligand catalyzes the dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles.

化学反应分析

1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling.

Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include palladium catalysts, bromine, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring, a sulfonyl group, and a brominated phenyl group. Its synthesis typically involves multi-step processes that allow for the precise construction of its molecular architecture. For example, one common synthetic route includes the reaction of 3,5-dimethylpyrazole with a suitable sulfonyl chloride to introduce the sulfonyl group effectively. The detailed synthesis can be summarized in the following table:

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 3,5-Dimethylpyrazole + Sulfonyl chloride | Room temperature | 1-(3,5-dimethylpyrazol-4-yl)sulfonyl chloride |

| 2 | Product from Step 1 + Brominated phenol | Reflux | 1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole |

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of U937 cells with IC50 values indicating effective cytotoxicity without significant toxicity to normal cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory applications. Preliminary docking studies indicate that it may interact with enzymes involved in inflammatory pathways. This opens avenues for exploring its use in treating inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. The compound has been evaluated for activity against various pathogens, including bacteria and fungi. The presence of the sulfonamide group enhances its interaction with biological targets, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of pyrazole derivatives:

- Study on Anticancer Activity : A study published in PMC evaluated a series of pyrazole derivatives for their antiproliferative effects against cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly improved their efficacy against cancer cells while maintaining low toxicity to normal cells .

- Research on Anti-leishmanial Activity : Another study focused on bis(spiropyrazolone) derivatives showed potential against Leishmania species. While not directly related to this compound, it underscores the therapeutic potential of pyrazole derivatives in treating parasitic infections .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, we can compare it with other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-3,5-dimethylpyrazole | Brominated pyrazole without sulfonamide | Lacks anti-inflammatory properties |

| Sulfopyrazole | Contains a sulfonamide group | More focused on anti-inflammatory activity |

| Phenylsulfonamide | Simple sulfonamide structure | Lacks complexity and varied biological activity |

This comparison highlights how the combination of brominated phenyl and multiple sulfonyl groups in this compound enhances its potential applications compared to simpler analogs.

作用机制

The mechanism of action of 1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The presence of the bromophenyl and sulfonyl groups allows it to participate in various biochemical pathways, influencing the activity of enzymes and receptors .

相似化合物的比较

1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole can be compared with other pyrazole derivatives such as:

1-(2-Bromophenylsulfonyl)-3,5-dimethylpyrazole: Similar structure but with a different position of the bromophenyl group.

3,5-Dimethylpyrazole: Lacks the bromophenyl and sulfonyl groups, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring and sulfonyl groups, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory effects, alongside relevant research findings.

Structural Overview

The molecular structure of this compound includes:

- Pyrazole Ring : A five-membered ring with two nitrogen atoms.

- Sulfonyl Group : A functional group containing sulfur and oxygen that enhances biological activity.

- Brominated Phenyl Group : The presence of bromine may influence the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance:

- Study Findings : In vitro studies have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness is often compared with standard antibiotics, demonstrating promising results in preliminary screenings .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Salmonella typhi | Moderate |

| This compound | Bacillus subtilis | Strong |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is noteworthy. It has been evaluated through various assays that measure the inhibition of pro-inflammatory mediators:

- Mechanism : The compound may inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses .

- Results : In experiments using RAW264.7 macrophages, treatment with this compound showed a reduction in NO secretion without significant cytotoxicity at effective concentrations .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest:

- Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease .

- Urease Inhibition : Compounds related to this structure have demonstrated potent urease inhibitory activity, making them potential candidates for treating infections caused by urease-producing bacteria .

| Enzyme | Inhibition Activity | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Strong | 2.14 - 6.28 |

| Urease | Strong | 1.13 - 2.39 |

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Antiproliferative Studies : Research conducted on pyrazole-sulfonamide derivatives indicated that these compounds possess antiproliferative properties against cancer cell lines such as U937, suggesting a potential role in cancer therapy .

- Binding Interactions : Fluorescence quenching studies have shown that these compounds can bind effectively to bovine serum albumin (BSA), indicating their pharmacokinetic profiles and potential for therapeutic applications .

属性

IUPAC Name |

1-(4-bromophenyl)sulfonyl-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2S/c1-8-7-9(2)14(13-8)17(15,16)11-5-3-10(12)4-6-11/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEZMDLNVFMADT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。